molecular formula C8H6F3N5 B2925877 3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline CAS No. 1365942-66-0

3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline

Cat. No.: B2925877
CAS No.: 1365942-66-0
M. Wt: 229.166
InChI Key: YPALXEPPOUMCJB-UHFFFAOYSA-N
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Description

3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline is an organic compound that features a trifluoromethyl group attached to a tetrazole ring, which is further connected to an aniline moiety

Scientific Research Applications

3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline has several scientific research applications:

Safety and Hazards

The safety data sheet for a related compound, “3,5-Bis(trifluoromethyl)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The use of trifluoromethyl groups in organic synthesis and medicinal chemistry is a topic of ongoing research. For instance, aromatic polyamides synthesized from an unsymmetrical diamine monomer having trifluoromethyl groups have been studied for their potential use in transparent and flexible display devices . Additionally, pyrazole derivatives synthesized from “3,5-Bis(trifluoromethyl)aniline” have been studied as potential growth inhibitors of drug-resistant bacteria .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it’s plausible that the compound could have a range of effects at the molecular and cellular levels, potentially leading to therapeutic outcomes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline. Factors such as temperature, pH, and the presence of other substances could affect how the compound interacts with its targets and how it is metabolized in the body. Moreover, the compound’s stability could be affected by factors such as light, heat, and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline typically involves the introduction of the trifluoromethyl group and the tetrazole ring onto an aniline derivative. One common method is the radical trifluoromethylation of an aniline precursor followed by cyclization to form the tetrazole ring. This process often requires specific catalysts and reaction conditions to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The trifluoromethyl and tetrazole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the trifluoromethyl or tetrazole moieties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline is unique due to the presence of both the trifluoromethyl group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[5-(trifluoromethyl)tetrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5/c9-8(10,11)7-13-14-15-16(7)6-3-1-2-5(12)4-6/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPALXEPPOUMCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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